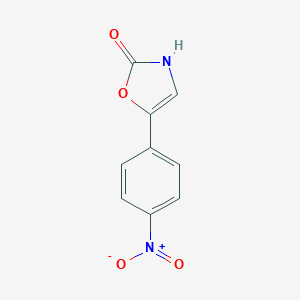

5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one

Description

Significance of Oxazolone (B7731731) Heterocycles in Synthetic and Medicinal Chemistry

Oxazolones, also known as azlactones, are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. nih.govsapub.org Their structure allows for five isomeric forms, with the 2(3H)-oxazolone, 2(5H)-oxazolone, 4(5H)-oxazolone, 5(2H)-oxazolone, and 5(4H)-oxazolone isomers being recognized. researchgate.netresearchgate.net These heterocycles are not merely chemical curiosities; they are pivotal intermediates in organic synthesis and are recognized as efficient pharmacophores. nih.govnih.gov

In synthetic chemistry, oxazolones are valuable synthons for creating a diverse array of more complex molecules. researchgate.netneliti.com They serve as precursors for the synthesis of amino acids, peptides, amides, and various other heterocyclic systems. sapub.orgresearchgate.netnih.gov The reactivity of the oxazolone ring, particularly at the C-2 and C-4 positions, allows for a wide range of chemical modifications, making them versatile building blocks for constructing diverse molecular architectures. researchgate.net

From a medicinal chemistry perspective, the oxazolone scaffold is a privileged structure found in numerous compounds exhibiting a wide spectrum of biological activities. neliti.comresearchgate.net The functional diversity of oxazolone derivatives has led to their investigation for various therapeutic applications. nih.govsapub.org

Table 1: Reported Biological Activities of Oxazolone Derivatives

| Biological Activity | Reference |

|---|---|

| Antimicrobial | nih.govnih.gov |

| Anti-inflammatory | nih.govcore.ac.uk |

| Anticancer | nih.govresearchgate.net |

| Antiviral (including anti-HIV) | nih.govresearchgate.net |

| Anticonvulsant | sapub.orgresearchgate.net |

| Antidiabetic | sapub.orgnih.gov |

| Antioxidant | researchgate.netnih.gov |

| Cardiotonic | nih.govsapub.org |

| Immunomodulatory | sapub.orgresearchgate.net |

The broad utility of oxazolones in both synthesis and medicine underscores their importance in chemical research, providing a compelling reason to investigate novel derivatives like 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one. researchgate.net

Overview of Nitro-Substituted Aromatic Heterocycles in Research

The introduction of a nitro group (–NO₂) onto an aromatic or heteroaromatic ring profoundly influences the molecule's chemical and biological properties. chemsrc.comsemanticscholar.org The nitro group is strongly electron-withdrawing, a characteristic that alters the electron distribution within the molecule, impacting its reactivity, polarity, solubility, and potential for biological interactions. chemsrc.comnjppp.com

In the realm of medicinal chemistry, nitroaromatic compounds have a long history, serving as key components in a variety of therapeutic agents. njppp.com They are found in drugs with applications against a wide range of conditions, including bacterial and parasitic infections, cancer, and other diseases. njppp.com The biological activity of many nitro-containing drugs is linked to the bioreduction of the nitro group within target cells, often under hypoxic (low oxygen) conditions, to produce reactive intermediates. chemsrc.com These reactive species, such as nitroso and hydroxylamine (B1172632) derivatives, can then exert a cytotoxic effect, a mechanism that is particularly exploited in the development of antibiotics and anticancer agents targeted at hypoxic tumors.

Table 2: Applications and Properties of Nitroaromatic Compounds in Research

| Application/Property | Description | Reference |

|---|---|---|

| Medicinal Applications | ||

| Antibacterial Agents | Found in drugs like chloramphenicol (B1208) and nitrofurantoin. | chemsrc.com |

| Antiparasitic Agents | Used in the treatment of diseases like trypanosomiasis. | njppp.com |

| Anticancer Prodrugs | Designed as hypoxia-activated prodrugs to target tumors. | |

| Chemical Properties | ||

| Electron-Withdrawing Nature | Deactivates the aromatic ring to electrophilic substitution and activates it for nucleophilic substitution. | semanticscholar.orgnjppp.com |

| Bioreduction | Can be reduced by enzymes like nitroreductases to form reactive, cytotoxic species. | chemsrc.com |

Despite their therapeutic potential, the nitro group is sometimes considered a "structural alert" by medicinal chemists due to potential toxicity and mutagenicity concerns. Consequently, modern research focuses on designing nitroaromatic compounds with optimized efficacy and safety profiles. chemsrc.com The presence of the 4-nitrophenyl group in this compound suggests a molecule designed to leverage the unique properties conferred by this functional group.

Research Landscape of this compound and Related Architectures

The specific chemical entity, this compound, represents a distinct isomeric form within the broader oxazolone family. Direct and extensive research focused exclusively on this particular structure is not widely documented in publicly available literature. The majority of research on nitrophenyl-substituted oxazolones has centered on the 1,3-oxazol-5(4H)-one isomer, often featuring a 4-benzylidene substituent. nih.govcore.ac.uk

However, the synthesis and biological evaluation of related architectures provide a valuable framework for understanding the potential of the 5-aryl-1,3-oxazol-2(3H)-one scaffold. For instance, research into 5-aryl-1,3,4-oxadiazol-2(3H)-one derivatives, which are structurally related heterocycles, has shown that these compounds can act as selective inhibitors of enzymes like monoamine oxidase type B. While this pertains to a different heterocyclic system (1,3,4-oxadiazole), it highlights the therapeutic potential that can be accessed by placing an aryl group at the 5-position of such five-membered rings.

Similarly, studies on various S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) have demonstrated that this core structure can be modified to produce compounds with significant enzyme inhibition activities, for example against acetylcholinesterase and butyrylcholinesterase. researchgate.net The synthesis of these compounds typically starts from 4-nitrobenzoic acid, which is converted through several steps to the core heterocycle. researchgate.net This synthetic strategy could potentially be adapted for the synthesis of the corresponding oxazolone target.

The research landscape suggests that while the specific compound this compound is an under-explored area, the foundational knowledge of oxazolone chemistry and the well-documented effects of the nitroaromatic moiety provide a strong rationale for its synthesis and biological evaluation. Future research could focus on establishing efficient synthetic routes to this specific isomer and screening it for a range of biological activities, drawing inspiration from the findings for related oxazolone and nitrophenyl-containing heterocycles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O4 |

|---|---|

Molecular Weight |

206.15g/mol |

IUPAC Name |

5-(4-nitrophenyl)-3H-1,3-oxazol-2-one |

InChI |

InChI=1S/C9H6N2O4/c12-9-10-5-8(15-9)6-1-3-7(4-2-6)11(13)14/h1-5H,(H,10,12) |

InChI Key |

SEHUDHVEXGRFKF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)O2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 5 4 Nitrophenyl 1,3 Oxazol 2 3h One Derivatives

Elucidation of Reaction Mechanisms for Oxazolone (B7731731) Formation and Transformation

The formation of 5-substituted-1,3-oxazol-2(3H)-ones, including the 4-nitrophenyl derivative, can be achieved through several synthetic routes. A common method involves the cyclization of precursor molecules. For instance, the reaction of N-acyl-α-amino acids with dehydrating agents is a foundational approach. researchgate.net

Transformations of the oxazolone ring are diverse. One significant reaction is the Erlenmeyer-Plöchl synthesis, which, while traditionally used for 5(4H)-oxazolones (azlactones), provides a basis for understanding the condensation reactions that these heterocycles can undergo. researchgate.netsemanticscholar.org The presence of an electron-withdrawing group, such as the 4-nitrophenyl moiety, generally enhances the reactivity of the oxazolone ring toward certain transformations. researchgate.net

A proposed mechanism for the formation of related oxazinone structures involves the π-activation of a triple bond by an electrophile like iodine, forming an intermediate complex. beilstein-journals.org This is followed by an intramolecular nucleophilic attack from an ester oxygen atom onto the activated alkyne, leading to cyclization. beilstein-journals.org While this specific example leads to a six-membered ring, the principles of electrophilic activation followed by intramolecular cyclization are pertinent to the formation of five-membered oxazolone rings from appropriately designed precursors.

Ring-Opening and Cycloaddition Reactions of Oxazolones

The 1,3-oxazol-2(3H)-one ring is susceptible to ring-opening reactions, often initiated by nucleophiles. The reactivity of the ring towards cleavage can be influenced by the substituents. For instance, electron-donating groups on a phenyl ring at the C-2 position have been observed to decrease the rate of oxazolone ring-opening reactions. thepharmajournal.com

Oxazolones can also participate in cycloaddition reactions. thepharmajournal.com Specifically, 1,3-dipolar cycloadditions are a powerful tool for constructing five-membered heterocyclic rings. wikipedia.orgslideshare.net In these reactions, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) in a concerted pericyclic manner. wikipedia.orgslideshare.netyoutube.com The exocyclic double bond present in certain oxazolone derivatives can act as a dienophile in Diels-Alder reactions. thepharmajournal.com Lewis acid activation of the carbonyl group in unsaturated oxazolones can impart electrophilic character to the β-carbon, facilitating such cycloadditions. thepharmajournal.com The field of 1,3-dipolar cycloadditions was significantly developed by Rolf Huisgen, and these reactions are a primary method for the stereoselective synthesis of five-membered heterocycles. wikipedia.org

| Reaction Type | Description | Key Features |

| Ring-Opening | Cleavage of the oxazolone ring, typically initiated by nucleophilic attack. | Substituent effects are significant; electron-donating groups can decrease reactivity. thepharmajournal.com |

| [4+2] Cycloaddition (Diels-Alder) | The exocyclic double bond of an unsaturated oxazolone acts as a dienophile, reacting with a diene. | Often requires activation, for instance by a Lewis acid. thepharmajournal.comlibretexts.org |

| 1,3-Dipolar Cycloaddition | An oxazolone-derived 1,3-dipole reacts with a dipolarophile to form a new five-membered ring. | A versatile method for heterocycle synthesis, often proceeding with high stereoselectivity. wikipedia.orgslideshare.net |

Stability and Reactivity of the 1,3-Oxazol-2(3H)-one Ring System

The stability of the 1,3-oxazol-2(3H)-one ring is a crucial factor governing its chemical utility. The ring itself is a heterocyclic system containing both oxygen and nitrogen. nih.gov Generally, the stability of such rings can be enhanced by the presence of aryl substituents. rroij.com

The reactivity of the oxazole (B20620) ring shows that the acidity of a hydrogen atom decreases in the order C(2) > C(5) > C(4). thepharmajournal.com The primary reactions of related 1,3,4-oxadiazoles involve nucleophilic attack at the carbon atoms (positions 2 and 5) and electrophilic attack at the nitrogen atoms. rroij.com This suggests that the carbon atoms of the 1,3-oxazol-2(3H)-one ring are key sites for nucleophilic reactions. The sensitivity of the ring to acidic or basic conditions can limit the types of reactions that can be performed on its substituents. rroij.com

The presence of the 4-nitrophenyl group at the 5-position significantly influences the electronic properties and thus the reactivity of the oxazolone ring. The strong electron-withdrawing nature of the nitro group can make the ring more susceptible to nucleophilic attack and can also influence the acidity of any adjacent protons.

Electrophilic and Nucleophilic Attack on the 4-Nitrophenyl and Oxazolone Moieties

The 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one molecule offers multiple sites for both electrophilic and nucleophilic attack.

Nucleophilic Attack:

On the Oxazolone Ring: The carbon atoms of the oxazolone ring, particularly the carbonyl carbon (C-2) and the C-5 carbon bearing the nitrophenyl group, are electrophilic centers. Nucleophiles can attack these positions, potentially leading to ring-opening. rroij.com

On the 4-Nitrophenyl Ring: The 4-nitrophenyl group is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nitro group. However, direct substitution on the ring is less common than reactions involving the oxazolone moiety.

Electrophilic Attack:

On the Oxazolone Ring: The nitrogen atom at the 3-position is a potential site for electrophilic attack, such as alkylation or acylation. thepharmajournal.com

On the 4-Nitrophenyl Ring: The 4-nitrophenyl ring is deactivated towards electrophilic aromatic substitution. Any electrophilic attack would be directed to the meta positions relative to the nitro group, though such reactions are generally difficult to achieve.

A proposed mechanism for an electrophilic cyclization reaction highlights the role of an electrophile (in this case, iodine) attacking an alkyne to form a complex. beilstein-journals.org This initial electrophilic attack renders one of the alkyne carbons highly electrophilic, which then undergoes nucleophilic attack by an internal oxygen atom to close the ring. beilstein-journals.org This principle of electrophilic activation can be extended to understand how external electrophiles might interact with the π-system of the this compound molecule.

| Attacking Species | Target Moiety | Site of Attack | Potential Outcome |

| Nucleophile | 1,3-Oxazol-2(3H)-one | C-2 (Carbonyl), C-5 | Ring-opening |

| Nucleophile | 4-Nitrophenyl | Aromatic Ring | Nucleophilic Aromatic Substitution (less common) |

| Electrophile | 1,3-Oxazol-2(3H)-one | N-3 | N-Alkylation, N-Acylation thepharmajournal.com |

| Electrophile | 4-Nitrophenyl | Aromatic Ring | Electrophilic Aromatic Substitution (difficult) |

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data specifically for the compound “this compound” is not available. The search results yielded information for structurally related but distinct compounds, such as isomers (e.g., 1,3-oxazol-5(4H)-ones), saturated analogues (oxazolidin-2-ones), or different heterocyclic systems (e.g., 1,3,4-oxadiazoles).

To adhere strictly to the user's request for information solely on “this compound” and to maintain scientific accuracy, the article cannot be generated as the specific research findings and data required for the outlined sections are not present in the provided search results. Providing data from related but different molecules would be scientifically inaccurate and would violate the explicit instructions of the prompt.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 4 Nitrophenyl 1,3 Oxazol 2 3h One

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Crystal Packing Analysis and Hydrogen Bonding Networks

In the absence of specific data for 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one, a discussion of related structures is provided for context. The crystal packing of molecules containing nitrophenyl and heterocyclic moieties is often governed by a combination of weak intermolecular forces.

For instance, in the crystal structures of various nitrophenyl-substituted heterocyclic compounds, weak intermolecular C—H⋯O hydrogen-bonding interactions are commonly observed. These interactions often involve aromatic hydrogen atoms acting as donors and oxygen atoms from the nitro group or other carbonyl functionalities acting as acceptors nih.gov. Such interactions can link molecules into one-dimensional chains or more complex two-dimensional and three-dimensional networks nih.gov.

In many nitrophenyl derivatives, the nitro group plays a significant role in the supramolecular assembly. For example, in the crystal structure of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, C—H⋯O hydrogen bonds involving a nitro oxygen atom help form a centrosymmetric dimer, which then extends into a zigzag chain nih.gov. Similarly, other related compounds exhibit networks where molecules are linked by C—H⋯N and C—H⋯O hydrogen bonds researchgate.net.

It is plausible that the crystal structure of this compound would be stabilized by a network of C—H⋯O hydrogen bonds, with the oxygen atoms of the nitro group and the oxazolone (B7731731) carbonyl group acting as primary acceptors. The N-H proton of the oxazolone ring would also be expected to participate as a hydrogen bond donor.

Table 1: Potential Hydrogen Bond Interactions in this compound (Hypothetical)

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| N-H (Oxazolone) | O=C (Oxazolone) | Intermolecular Hydrogen Bond |

| N-H (Oxazolone) | O (Nitro) | Intermolecular Hydrogen Bond |

| C-H (Phenyl) | O=C (Oxazolone) | Weak C-H···O Interaction |

| C-H (Phenyl) | O (Nitro) | Weak C-H···O Interaction |

This table is hypothetical and based on the analysis of similar known crystal structures.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be defined by the relative orientation of the 4-nitrophenyl ring and the 1,3-oxazol-2(3H)-one ring. This is typically described by the dihedral angle between the planes of the two rings.

In related structures, the dihedral angle between a phenyl ring and an attached heterocyclic ring can vary significantly. For example, in a derivative of 1-(4-nitrophenyl)-1H-1,2,3-triazole, the benzene ring is twisted from the plane of the triazole ring with dihedral angles reported between 35.7(1)° and 47.7(1)° for two independent molecules in the crystal cardiff.ac.ukmdpi.com. In another case, the dihedral angle between a 1,2,3-triazole ring and a phenyl ring was found to be 37.93 (5)° researchgate.net. For 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one, the dihedral angle between the nitrophenyl ring and the benzene ring of the benzothiazone moiety is 75.93 (5)° nih.gov.

This twist is influenced by steric hindrance and the optimization of intermolecular interactions within the crystal lattice. It is rare for two aromatic or heteroaromatic rings linked by a single bond to be perfectly coplanar. The oxazolone ring itself is expected to be nearly planar. The nitro group is also often found to be slightly twisted out of the plane of the phenyl ring to which it is attached researchgate.net.

Table 2: Expected Conformational Parameters for this compound (Hypothetical)

| Parameter | Expected Value Range |

|---|---|

| Dihedral Angle (Phenyl Ring // Oxazolone Ring) | 10° - 60° |

| Planarity of Oxazolone Ring | Near Planar |

This table presents hypothetical data based on typical values observed in structurally analogous molecules.

Following a comprehensive search for scientific literature, it has been determined that specific computational and quantum mechanical investigation data for the compound This compound is not available in the public domain. While extensive research exists for structurally similar compounds—such as derivatives of oxadiazole, pyrazoline, and other substituted oxazoles—studies detailing the Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, or Quantitative Structure-Activity Relationship (QSAR) models for this exact molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested under the specified outline. The principles and methodologies outlined in the prompt are standard in computational chemistry for characterizing novel compounds. For instance, DFT is routinely used to predict geometric structures and electronic properties, MD simulations are employed to understand conformational stability, and QSAR models are developed to correlate molecular structure with biological activity.

However, without specific studies on this compound, any attempt to provide data for the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Quantum Mechanical Investigations of 5 4 Nitrophenyl 1,3 Oxazol 2 3h One

Quantitative Structure-Activity Relationship (QSAR) Studies

Ligand-Based QSAR Modeling

No specific ligand-based QSAR models for a series of compounds including or focusing on 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one were found in the reviewed literature. QSAR studies typically require a dataset of multiple, structurally related compounds with measured biological activity to establish a statistically significant relationship between chemical structure and activity. mdpi.comorgchemres.org Such a study dedicated to analogs of This compound has not been published.

Development and Validation of Predictive Models

The development and validation of predictive QSAR models are crucial steps to ensure their robustness and predictive power for new chemical entities. nih.gov This process involves internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not used in model generation. Without an initial QSAR study, no information on the development or validation of such models for This compound is available.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov This can be done based on the structure of the ligand (ligand-based) or the target's binding site (structure-based).

Derivation of Common Feature Pharmacophores

No studies were identified that performed pharmacophore modeling on a set of active compounds that include This compound . Consequently, no common feature pharmacophore models have been derived or reported for this compound or its closely related, biologically active analogs.

Identification of Essential Chemical Features for Molecular Interactions

The identification of essential chemical features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—is the primary output of a pharmacophore study. nih.gov In the absence of such a study for This compound , the specific features crucial for its potential molecular interactions remain computationally uncharacterized in the public domain.

Emerging Non Biological Applications and Material Science Prospects

Nonlinear Optical (NLO) Properties and Materials Design

The quest for new materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has led to the investigation of various organic molecules, including oxazolone (B7731731) derivatives. The presence of a nitro group, a strong electron-withdrawing group, on the phenyl ring of 5-{4-nitrophenyl}-1,3-oxazol-2(3H)-one suggests its potential for exhibiting NLO effects. This is because the combination of an electron-donating and an electron-accepting group within a conjugated π-system can lead to a large second-order hyperpolarizability (β), a key parameter for second-order NLO materials.

While direct experimental data for this compound is still emerging, studies on structurally similar compounds provide valuable insights. For instance, research on 4-substituted benzylidene-2-phenyl oxazol-5-ones has demonstrated their potential for NLO applications. In one study, the nonlinear optical properties of 4-(4'-N,N-dimethyl benzylidene)-2-phenyl oxazol-5-(4H)-one were investigated using the Z-scan technique, revealing its third-order NLO response. uzh.ch Another study focused on new anthracene oxazol-5-one dyes found that the attachment of a nitro substituent at the para position of the phenyl ring bound to the oxazol-5-one core could effectively modulate the fluorescence maxima. researchgate.net Theoretical studies on other organic molecules containing nitrophenyl groups have also predicted significant NLO properties, further supporting the potential of this class of compounds.

The design of NLO materials often involves creating molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. In this compound, the nitrophenyl group acts as the electron-accepting moiety. By strategically modifying the oxazolone ring or introducing electron-donating groups elsewhere in the molecule, it may be possible to enhance its NLO response. The versatility of oxazolone chemistry allows for such molecular engineering, opening avenues for the development of new, highly efficient NLO materials.

Table 1: NLO Properties of Related Oxazolone Derivatives

| Compound | NLO Property Investigated | Technique | Key Finding |

| 4-(4'-N,N-dimethyl benzylidene)-2-phenyl oxazol-5-(4H)-one | Third-order nonlinearity | Z-scan | Exhibited nonlinear absorption and refraction. uzh.ch |

| Anthracene oxazol-5-one dyes with nitro substituent | Photophysical properties | Spectroscopy | Nitro group modulated fluorescence maxima. researchgate.net |

| 3-(((2-substituted-4-nitrophenyl)imino)methyl)phenol | Theoretical NLO properties | DFT calculations | Predicted significant first and second hyperpolarizabilities. |

Application as Fluorescent Whitening Agents and Scintillating Compounds

The inherent fluorescence of many organic heterocyclic compounds has led to their use as fluorescent whitening agents (FWAs), also known as optical brighteners. These compounds absorb ultraviolet light and re-emit it as blue light, counteracting the natural yellowish tint of materials and making them appear whiter. Oxazolone derivatives have been identified as a class of compounds with potential applications as fluorescent brightening agents.

A study on new fluorescent thiophenyl group-containing oxazol-5-one fluorophores, including a derivative with a 4-nitrophenyl group, demonstrated that these compounds can emit light in the blue and green regions of the spectrum. researchgate.net Specifically, the 4-(3-thiophenylmethylene)-2-(4-nitrophenyl)oxazol-5-one was found to emit green light, with the emission maxima being sensitive to the solvent polarity. researchgate.net This tunability of fluorescence is a desirable characteristic for FWAs, as it allows for the optimization of the whitening effect on different substrates.

While the direct application of this compound as a commercial FWA has not been extensively documented, its structural similarity to known fluorescent compounds suggests that it warrants further investigation in this area.

The field of scintillating compounds, which emit light upon exposure to ionizing radiation, is another area where this molecule could find application. Organic scintillators are crucial components in radiation detection and medical imaging. Although research into oxazolone derivatives as scintillators is not as established as for other applications, the fundamental photophysical properties that make a compound fluorescent are also a prerequisite for scintillation. The development of polysiloxane-based scintillators has shown the versatility of incorporating organic fluorophores into polymer matrices for radiation detection. researchgate.netfrontiersin.org Further research is needed to evaluate the scintillation efficiency and decay time of this compound to determine its suitability for such applications.

Role as Important Precursors in Advanced Organic Transformations

The oxazol-5(4H)-one ring system is a versatile and reactive intermediate in organic synthesis, serving as a precursor for a variety of other heterocyclic compounds and functionalized molecules. The reactivity of the oxazolone ring allows for various transformations, including ring-opening reactions and cycloadditions.

Studies have shown that 1,3-oxazol-5(4H)-ones can undergo ring enlargement reactions, where all atoms of the oxazolone ring are incorporated into a new, larger ring structure. uzh.ch These transformations are valuable for the synthesis of complex cyclic peptides and depsipeptides. Furthermore, the ring-opening of 5-oxazolones through nucleophilic attack by amines is a well-established method for the synthesis of new benzamide derivatives. researchgate.net

The presence of the 4-nitrophenyl substituent in this compound can influence its reactivity and provide a handle for further functionalization. For example, the nitro group can be reduced to an amino group, which can then participate in a wide range of coupling reactions to build more complex molecular architectures.

The versatility of the oxazolone core is further highlighted by its use in the synthesis of other heterocyclic systems. For instance, new heterocyclic compounds from the 1,2,4-triazin-6(5H)-one class have been synthesized through the condensation of oxazolones with phenylhydrazine. nih.gov Similarly, the reaction of a furanone derivative, which is structurally related to oxazolones, with nitrogen nucleophiles has been shown to yield a variety of azaheterocycles. mdpi.com These examples underscore the potential of this compound as a valuable building block for the synthesis of novel nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(4-nitrophenyl)-1,3-oxazol-2(3H)-one?

The compound is typically synthesized via cyclization reactions. A common approach involves reacting 4-nitrobenzaldehyde with a suitable precursor (e.g., glycine derivatives or isocyanates) under acid or base catalysis. Microwave-assisted synthesis or solvent-free conditions can improve yield and reduce reaction time compared to conventional heating . For example, analogous oxazolone derivatives were synthesized using nucleophilic substitution followed by cyclization, achieving yields of 65–80% under optimized conditions (e.g., 100°C, 6–8 hours) .

Basic: What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the oxazolone ring structure and nitro group position. For similar compounds, the oxazolone carbonyl resonates at ~170–175 ppm in ¹³C NMR .

- Mass spectrometry (HRMS/ESI-MS) : To verify molecular weight and fragmentation patterns.

- FTIR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) are diagnostic .

- X-ray crystallography : For absolute structural confirmation, as demonstrated for related 4-nitrophenyl oxazole derivatives .

Basic: How can researchers screen its biological activity in preliminary assays?

Use standardized assays for antimicrobial or enzyme inhibition activity:

- Antimicrobial testing : Follow CLSI guidelines with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using agar dilution or microdilution methods. Report MIC/MBC values .

- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., COX-2, α-glucosidase) via spectrophotometric assays. Include positive controls (e.g., aspirin for COX-2) and triplicate measurements to ensure reproducibility .

Advanced: How can conflicting bioactivity data between in vitro and cellular assays be resolved?

Contradictions may arise from poor solubility, cellular uptake, or off-target effects. Mitigation strategies:

- Solubility optimization : Use DMSO/water mixtures or surfactants (e.g., Tween-80) at non-toxic concentrations.

- Cellular uptake studies : Employ fluorescent analogs or LC-MS to quantify intracellular concentrations.

- Transcriptomic profiling : Identify unintended pathways affected by the compound using RNA-seq .

Advanced: What reaction mechanisms govern its reactivity with nitrogen nucleophiles?

The oxazolone ring undergoes nucleophilic attack at the carbonyl carbon, leading to ring-opening and formation of amides or heterocycles. For example, reactions with hydrazines yield triazole derivatives, while amines produce substituted urea analogs. Kinetic studies (e.g., UV-Vis monitoring) reveal second-order dependence on nucleophile concentration in polar aprotic solvents like DMF .

Advanced: How can computational modeling guide derivative design?

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities for targets like kinases or DNA topoisomerases. Validate with MD simulations (e.g., GROMACS) to assess stability .

- QSAR modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using descriptors like logP, HOMO/LUMO gaps, and Hammett constants .

Advanced: What strategies optimize regioselectivity in functionalizing the oxazolone ring?

- Directed metalation : Use LDA or Grignard reagents with directing groups (e.g., tert-butyloxycarbonyl) to control substitution sites.

- Electrophilic aromatic substitution : Activate the oxazolone ring with Lewis acids (e.g., AlCl₃) for nitration or halogenation at specific positions .

Advanced: How to address low yields in large-scale synthesis?

- Flow chemistry : Improve heat/mass transfer and reduce side reactions (e.g., hydrolysis) .

- Catalyst screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability and selectivity.

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .

Advanced: What analytical methods resolve structural ambiguities in derivatives?

- 2D NMR (COSY, NOESY) : Assign coupled protons and confirm spatial proximity of substituents.

- Single-crystal XRD : Resolve tautomerism or stereochemical uncertainties, as done for anthraimidazole-oxazolone hybrids .

- Dynamic NMR : Study ring-opening/closure equilibria in solution by variable-temperature experiments .

Advanced: How to design SAR studies for nitro group modification?

- Bioisosteric replacement : Substitute nitro with cyano, sulfonamide, or trifluoromethyl groups to balance electronic and steric effects.

- Proteolysis-targeting chimeras (PROTACs) : Link the oxazolone core to E3 ligase ligands to degrade disease-related proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.